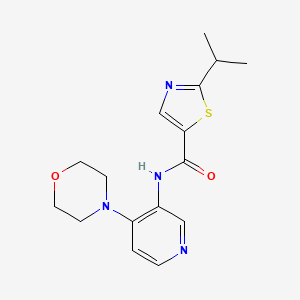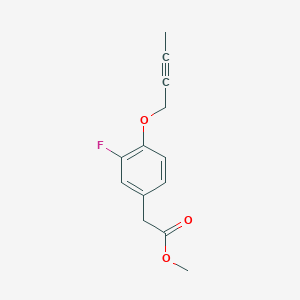
N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide, also known as MPT0G211, is a novel small-molecule compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
作用机制
The exact mechanism of action of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide is still under investigation. However, it has been suggested that N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide may exert its therapeutic effects by modulating various signaling pathways, such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Moreover, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide may also interact with various cellular targets, such as histone deacetylases and tubulin, to exert its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to induce various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to induce apoptosis, inhibit cell proliferation, and reduce migration and invasion. Moreover, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to sensitize cancer cells to chemotherapy and radiotherapy. In inflammatory cells, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of inflammatory cells. In neurons, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to protect neurons from oxidative stress and reduce neuroinflammation.
实验室实验的优点和局限性
N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has several advantages for lab experiments. Firstly, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide is a small-molecule compound that can be easily synthesized and purified. Secondly, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been extensively studied in various in vitro and in vivo models, making it a well-characterized compound. However, there are also some limitations for lab experiments with N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide. Firstly, the exact mechanism of action of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide is still under investigation, which may limit its potential applications. Secondly, the toxicity and pharmacokinetics of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide in humans are still unknown, which may limit its clinical translation.
未来方向
There are several future directions for N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide research. Firstly, further studies are needed to elucidate the exact mechanism of action of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide and its cellular targets. Secondly, preclinical studies are needed to evaluate the toxicity and pharmacokinetics of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide in animals and humans. Thirdly, clinical trials are needed to evaluate the safety and efficacy of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide in humans. Moreover, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide may have potential applications in other diseases, such as cardiovascular diseases and metabolic diseases, which warrant further investigation.
合成方法
The synthesis of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide involves a series of chemical reactions, including the condensation of 2-aminopyridine with 2-bromoacetophenone, followed by the reaction with morpholine and thioamide. The final product is obtained by purification using column chromatography. This method has been optimized to yield high purity and high yield of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide.
科学研究应用
N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Moreover, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
In inflammation research, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of inflammatory cells, such as macrophages and neutrophils. This suggests that N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In neurodegenerative disease research, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to protect neurons from oxidative stress and reduce neuroinflammation. This suggests that N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11(2)16-18-10-14(23-16)15(21)19-12-9-17-4-3-13(12)20-5-7-22-8-6-20/h3-4,9-11H,5-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFGIVYAOXQMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)C(=O)NC2=C(C=CN=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (6R)-4-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-6-methylmorpholine-2-carboxylate](/img/structure/B7682116.png)
![1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone](/img/structure/B7682119.png)
![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]-4-methoxy-2,3-dihydro-1H-inden-1-amine](/img/structure/B7682132.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-(2-phenylethyl)pyrrolidin-3-amine](/img/structure/B7682140.png)
![2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7682154.png)

![1-cyclobutyl-N-[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7682172.png)
![3-[1-(2-Methoxy-6-methylpyrimidin-4-yl)pyrrolidin-2-yl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7682173.png)

![3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide](/img/structure/B7682185.png)
![3-(3-Ethoxy-2-nitrophenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7682193.png)
![N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide](/img/structure/B7682208.png)
![Methyl 5-[[4-(2,6-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]-3-methylfuran-2-carboxylate](/img/structure/B7682214.png)
![N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7682223.png)